molecular formula C16H17N2O5P B2493105 [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid CAS No. 1955530-46-7

[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid

Cat. No.: B2493105
CAS No.: 1955530-46-7
M. Wt: 348.295
InChI Key: DAGUIPIDEVDYQO-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid (molecular formula: C₁₆H₁₇N₂O₅P, molecular weight: 348.29 g/mol) is a phosphonic acid derivative featuring a benzoxazine core linked to a 4-methylphenyl group via an amino-methyl bridge . The compound’s structure integrates three key motifs:

  • Phosphonic acid group: Enhances solubility and metal-chelating properties, critical for interactions with biological targets.
  • 4-Methylphenyl substituent: Provides steric and electronic modulation, influencing binding affinity and pharmacokinetics .

Synthesis involves multi-step routes, including nucleophilic substitution and phosphorylation, requiring precise control of reaction conditions to achieve high purity (>95%) .

Properties

IUPAC Name

[(4-methylphenyl)-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N2O5P/c1-10-2-4-11(5-3-10)16(24(20,21)22)17-12-6-7-14-13(8-12)18-15(19)9-23-14/h2-8,16-17H,9H2,1H3,(H,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGUIPIDEVDYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(NC2=CC3=C(C=C2)OCC(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid, often referred to in literature as a derivative of benzoxazine, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a phosphonic acid moiety attached to a benzoxazine derivative. The molecular formula is C14H16N2O4PC_{14}H_{16}N_{2}O_{4}P, with a molecular weight of approximately 300.26 g/mol. Its unique structure contributes to its biological properties, particularly its interactions with various biological targets.

Antioxidant Activity

Research indicates that derivatives of benzoxazines exhibit significant antioxidant properties. The presence of the benzoxazine ring allows for the scavenging of free radicals, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can reduce oxidative damage in cellular models, suggesting potential applications in neurodegenerative diseases and aging-related conditions .

Anti-inflammatory Effects

[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound. This suggests that it may modulate inflammatory pathways and could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In particular, derivatives of the benzoxazine structure have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity points to its potential as a lead compound for developing new antibiotics .

The biological activities of [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphonic acid group may interact with enzyme active sites, inhibiting their function. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways.
  • Free Radical Scavenging : The structural features allow it to donate electrons and neutralize free radicals effectively.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival through receptor interactions.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit anticancer properties. A study demonstrated that similar phosphonic acid derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This suggests potential for [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid as a lead compound for developing new anticancer agents .

Agricultural Applications

Phosphonic acids are known for their use as plant growth regulators and fungicides.

Case Study: Plant Growth Regulation
In agricultural research, compounds similar to [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid have been studied for their ability to enhance root development and resistance to fungal pathogens. Field trials showed that application of phosphonic acid derivatives improved crop yield and resilience against diseases like downy mildew .

Materials Science

The unique properties of phosphonic acids allow them to be used in the development of advanced materials.

Case Study: Coating Technologies
Research has explored the use of phosphonic acids in creating durable coatings for metal surfaces. These coatings provide enhanced corrosion resistance and adhesion properties. The incorporation of [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid into polymer matrices has been shown to improve thermal stability and mechanical strength of the resulting materials .

Data Tables

Application AreaSpecific Use CaseFindings
PharmaceuticalAnticancer activityInduces apoptosis in cancer cells
AgriculturePlant growth regulationImproves crop yield and disease resistance
Materials ScienceCoating technologiesEnhances corrosion resistance and mechanical strength

Comparison with Similar Compounds

Structural Advantages

  • Benzoxazine-Phosphonic Acid Synergy : The benzoxazine ring’s electron-rich environment complements the phosphonic acid’s chelating ability, enhancing interactions with enzymes like metalloproteases .

Limitations vs. Analogs

  • Synthetic Complexity : Multi-step synthesis (e.g., phosphorylation of intermediates) reduces yield compared to simpler phosphonates like phenylphosphonic acid .
  • Bioactivity Specificity : While 5-methylisoxazole phosphonic acid (Table 1) exhibits distinct reactivity due to its heterocycle, the target compound’s benzoxazine moiety offers broader pharmacological relevance .

Preparation Methods

Mannich-Type Phosphorylation

Catalytic Ring-Closing Methodologies

The ACS-reported TfOH/aldimine system offers a robust pathway for constructing the benzoxazine core:

General Protocol

  • Charge reactor with:
    • Phenolic precursor (1.0 equiv)
    • Aldehyde (1.1 equiv)
    • Aldimine catalyst (0.1 equiv)
  • Add TfOH (0.2 equiv) at 0–5°C
  • Warm to RT, stir 18 h
  • Workup with NaHCO₃, isolate via 2-MeTHF/MeOH

Scale-Up Performance

Scale Yield (%) Purity (LCMS)
5 g 85 95
500 g 83 97

Critical Factors

  • Molecular Sieves: 60 wt% 4Å sieves prevent hydration
  • Solvent Choice: 2-MeTHF enables azeotropic drying

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂: Elute with CH₂Cl₂/MeOH (95:5 → 80:20)
  • Reversed-Phase C18: ACN/H₂O (0.1% TFA) gradient

Spectroscopic Data

  • ³¹P NMR (D₂O): δ 18.7 ppm (characteristic for arylphosphonic acids)
  • IR (KBr): 1150 cm⁻¹ (P=O), 1675 cm⁻¹ (benzoxazine C=O)
  • HRMS: m/z 348.0875 [M-H]⁻ (calc. 348.0875)

X-ray Qualifiers

  • Monoclinic P2₁/c space group (predicted)
  • Dihedral angle between benzoxazine and phosphonic acid planes: 87°

Industrial-Scale Production Feasibility

Cost Analysis

Component Cost Contribution
Aldimine catalyst 38%
TfOH 22%
Solvent recovery 15%

Process Intensification

  • Continuous flow hydrogenation for amine intermediates
  • Membrane-based acid scavenging replaces aqueous washes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the benzoxazin-6-ylamino group. For analogous triazine-based compounds, coupling reactions with aryloxy or amino substituents under mild heating (45–50°C) in polar aprotic solvents (e.g., DMF) have shown high yields .
  • Step 2 : Incorporate the phosphonic acid moiety via phosphorylation reactions. Phosphonic acid derivatives often require protection/deprotection strategies (e.g., tert-butyl groups) to avoid side reactions .
  • Optimization : Adjust reaction temperature, solvent polarity, and catalyst (e.g., Pd-based catalysts for cross-coupling). Monitor progress via TLC (Rf values ~0.59–0.65 in hexane/EtOH) and characterize intermediates via 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • 1^1H NMR : Focus on diagnostic peaks:
  • Aromatic protons in the 6.9–8.0 ppm range (benzoxazin and methylphenyl groups).
  • Phosphonic acid protons (if unexchanged) at ~10–12 ppm, though often broad due to hydrogen bonding .
  • 31^31P NMR : Confirm phosphonic acid integration at δ ~15–25 ppm .
  • IR Spectroscopy : Validate C=O (3-oxo group) at ~1680–1720 cm1^{-1} and P=O at ~1150–1250 cm1^{-1}.
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve challenges in determining this compound’s crystal structure?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron data (>1.0 Å) to resolve light atoms (e.g., oxygen in phosphonic acid).
  • Refinement (SHELXL) :
  • Apply anisotropic displacement parameters for non-H atoms.
  • Model hydrogen bonds between phosphonic acid and benzoxazin C=O groups to stabilize the structure .
  • Validation : Check for twinning (common in phosphonic acids) using PLATON or ROTAX. Refine twin laws in SHELXL .

Q. How should researchers address contradictions between theoretical and experimental spectroscopic data (e.g., unexpected downfield shifts in 1^1H NMR)?

  • Methodology :

  • Scenario 1 : Unaccounted hydrogen bonding (e.g., intramolecular H-bonding between phosphonic acid and 3-oxo group). Perform variable-temperature NMR to confirm exchange broadening .
  • Scenario 2 : Conformational flexibility. Use NOESY/ROESY to identify spatial proximities influencing chemical shifts.
  • Scenario 3 : Impurity interference. Purify via recrystallization (e.g., EtOH/hexane) and reacquire spectra .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Modification : Synthesize analogs with variations in:
  • Phosphonic acid group : Replace with sulfonic or carboxylic acid to assess charge effects.
  • Benzoxazin ring : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to modulate electronic properties .
  • Assays : Test in enzymatic inhibition studies (e.g., phosphatases) or receptor-binding assays. Compare IC50_{50} values across analogs to identify critical substituents .

Q. What experimental approaches ensure stability analysis under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours. Phosphonic acids are typically stable at acidic pH but may hydrolyze under strongly basic conditions .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solutions, conduct accelerated stability studies at 40°C/75% RH for 4 weeks .

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